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molecular formula C7H11ClO B8502096 2-(Chloromethylidene)-3,3-dimethyloxolane CAS No. 87484-72-8

2-(Chloromethylidene)-3,3-dimethyloxolane

Cat. No. B8502096
M. Wt: 146.61 g/mol
InChI Key: AUXPVARZFHOYNA-UHFFFAOYSA-N
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Patent
US04507496

Procedure details

29.2 g (0.2 mol) of 2-chloromethylene-3,3-dimethyltetrahydrofuran, in 100 ml of formic acid, are heated at 60° for 5 hours. Fractional distillation produces 34 g (0.174 mol, 87%) of 1-chloro-3,3-dimethyl-5-formyloxypentan-2-one with a boiling point of 110°/0.2.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[C:3]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][O:4]1.[CH:10]([OH:12])=[O:11]>>[Cl:1][CH2:2][C:3](=[O:4])[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][O:11][CH:10]=[O:12]

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
ClC=C1OCCC1(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(CCOC=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.174 mol
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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